Dynamin inhibitory peptide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Dynamin inhibitory peptide is a compound that inhibits the activity of dynamin, a GTPase protein essential for membrane fission during clathrin-mediated endocytosis in eukaryotic cells . This peptide competitively blocks the binding of dynamin to amphiphysin, thereby preventing endocytosis . It has been used extensively in scientific research to study the role of dynamin in various cellular processes.

科学的研究の応用

ダイナミン阻害ペプチドは、科学研究において幅広い用途を持っています。

作用機序

ダイナミン阻害ペプチドは、クラトリンドメイン内在化に関与するタンパク質であるアンフィフィシンへのダイナミンの結合を競合的に阻害することで効果を発揮します . この阻害は、クラトリンドメイン小胞の形成を阻止し、それにより内在化を阻止します。 このペプチドはまた、ドーパミンD3受容体などの特定の受容体の内在化を、その内在化を阻止することによって影響を与えます .

6. 類似の化合物との比較

ダイナミン阻害ペプチドは、ダイナミンを特異的に阻害するという点でユニークです。類似の化合物には以下が含まれます。

ダイナソア: ダイナミンのGTPアーゼ活性を阻害し、内在化を阻止する低分子化合物です.

フタラディン: ダイナミンに対して競合的阻害活性を示す化合物です.

トリフルオペラジン: ダイナミンの脂質刺激GTPアーゼ活性を阻害する薬剤です.

これらの化合物と比較して、ダイナミン阻害ペプチドは、ダイナミンとアンフィフィシン間の相互作用を特異的に阻止することで、より標的を絞ったアプローチを提供し、研究用途において貴重なツールとなります。

将来の方向性

生化学分析

Biochemical Properties

Dynamin inhibitory peptide interacts with dynamin, a protein involved in membrane fission and fusion, necessary for endocytosis, organelle biogenesis, and maintenance . The interaction between this compound and dynamin is competitive, meaning it competes with amphiphysin for binding to dynamin .

Cellular Effects

The primary cellular effect of this compound is the prevention of endocytosis . By blocking the binding of dynamin to amphiphysin, it inhibits the process of membrane fission, which is crucial for the internalization of substances into the cell .

Molecular Mechanism

This compound exerts its effects at the molecular level by competitively binding to dynamin . This prevents dynamin from interacting with amphiphysin, a protein necessary for the process of endocytosis . This inhibition disrupts the normal function of dynamin, leading to a halt in the process of endocytosis .

Metabolic Pathways

This compound is involved in the metabolic pathway of endocytosis . It interacts with dynamin, a key enzyme in this pathway . The inhibition of dynamin by this compound disrupts the process of endocytosis, affecting the metabolic flux and levels of metabolites within the cell .

Subcellular Localization

The subcellular localization of this compound is likely to be at the sites of endocytosis, given its role in inhibiting this process

準備方法

ダイナミン阻害ペプチドの調製には、通常、固相ペプチド合成を含む合成経路が関与します。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次添加することを可能にします。 反応条件は、しばしば、不要な副反応を防止するための保護基の使用と、ペプチド結合形成を促進するためのカップリング試薬の使用を含みます . 工業生産方法には、大規模ペプチド合成装置や、最終生成物の純度を確保するための高速液体クロマトグラフィーなどの精製技術が含まれる場合があります .

化学反応の分析

ダイナミン阻害ペプチドは、主にそのペプチド性質に関連する反応を起こします。これらには以下が含まれます。

加水分解: ペプチド結合は、酸性または塩基性条件下で加水分解され、ペプチドを構成アミノ酸に分解します。

酸化: メチオニンなど、ペプチド内の特定のアミノ酸残基は酸化を受ける可能性があります。

これらの反応で使用される一般的な試薬には、酸、塩基、酸化剤が含まれます。これらの反応から生成される主な生成物は、通常、個々のアミノ酸または修飾されたペプチドです。

類似化合物との比較

Dynamin inhibitory peptide is unique in its specific inhibition of dynamin. Similar compounds include:

Dynasore: A small molecule that inhibits the GTPase activity of dynamin, preventing endocytosis.

Pthaladyns: Compounds that exhibit competitive inhibitory activity against dynamin.

Trifluoperazine: A drug that inhibits the lipid-stimulated GTPase activity of dynamin.

Compared to these compounds, this compound offers a more targeted approach by specifically blocking the interaction between dynamin and amphiphysin, making it a valuable tool in research applications.

特性

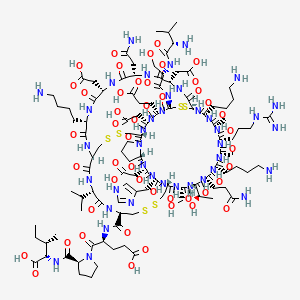

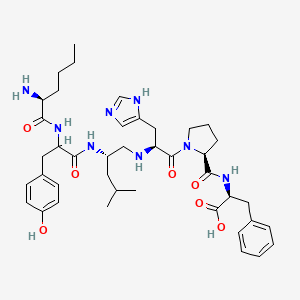

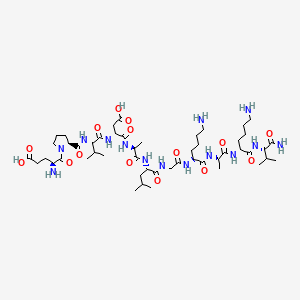

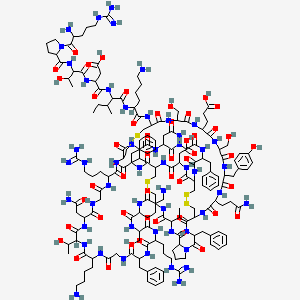

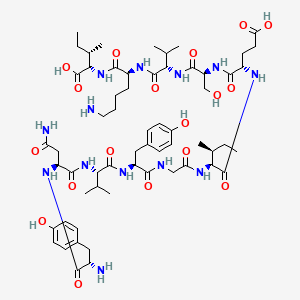

IUPAC Name |

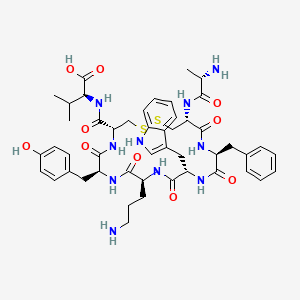

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80N18O14/c1-23(2)35(62-36(69)25(48)14-15-33(49)67)44(77)64-19-7-12-31(64)41(74)61-29(22-66)39(72)59-27(10-5-17-56-47(53)54)43(76)63-18-6-11-30(63)40(73)60-28(21-34(50)68)38(71)58-26(9-4-16-55-46(51)52)37(70)57-24(3)42(75)65-20-8-13-32(65)45(78)79/h23-32,35,66H,4-22,48H2,1-3H3,(H2,49,67)(H2,50,68)(H,57,70)(H,58,71)(H,59,72)(H,60,73)(H,61,74)(H,62,69)(H,78,79)(H4,51,52,55)(H4,53,54,56)/t24-,25-,26-,27-,28-,29-,30-,31-,32-,35-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQOQXYEPUSHJL-LNIRUYPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

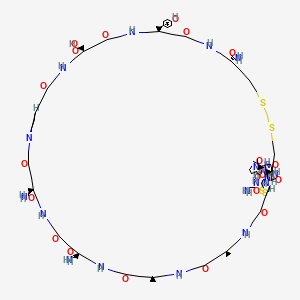

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCC(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

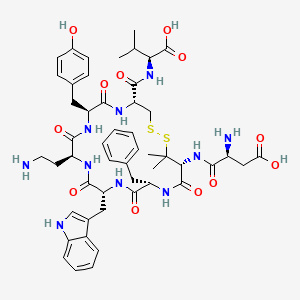

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

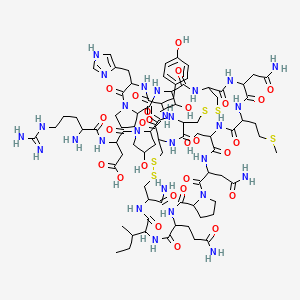

Molecular Formula |

C47H80N18O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1121.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does dynamin inhibitory peptide interact with its target and what are the downstream effects?

A: this compound specifically targets and blocks the GTPase activity of dynamin [, , , , , ]. Dynamin typically plays a crucial role in the final step of clathrin-mediated endocytosis by pinching off vesicles from the plasma membrane. By inhibiting dynamin, DIP effectively prevents this vesicle fission, leading to an accumulation of clathrin-coated pits and a reduction in endocytosis [, , , , , , , ]. This disruption of endocytosis has downstream effects on a variety of cellular processes, including receptor internalization, synaptic plasticity, and neurotransmission [, , , , , , , , , ].

Q2: What is the mechanism behind this compound's effect on AMPA receptor trafficking?

A: Research suggests that this compound can interfere with the regulation of AMPA receptors, which are glutamate receptors crucial for synaptic plasticity [, , , , ]. Specifically, DIP has been shown to block the endocytosis of AMPA receptors triggered by various signaling pathways, including those initiated by dopamine D3 receptors and metabotropic glutamate receptors [, , , , ]. This inhibition of AMPA receptor internalization can ultimately influence the strength and plasticity of synaptic connections [, , ].

Q3: Can this compound impact synaptic plasticity?

A: Yes, studies have demonstrated that this compound can affect synaptic plasticity by altering the balance of AMPA receptor trafficking at synapses [, , ]. For example, in the prefrontal cortex, DIP prevented the induction of long-term depression (LTD) mediated by serotonin and metabotropic glutamate receptors, suggesting a role for dynamin-dependent endocytosis in this form of plasticity []. Similarly, DIP was found to block mGlu1-mediated LTD in the nucleus accumbens of rats after withdrawal from cocaine self-administration [].

Q4: Beyond AMPA receptors, what other receptors are affected by this compound?

A: Apart from AMPA receptors, this compound has also been shown to influence the trafficking and function of other receptors, including GABAA receptors [, ]. Research indicates that DIP can prevent the D3 receptor-mediated suppression of inhibitory synaptic transmission in the nucleus accumbens, likely by interfering with the dynamin-dependent endocytosis of GABAA receptors [].

Q5: Are there specific neuronal populations or brain regions where this compound's effects are more pronounced?

A: Studies suggest that the effects of this compound can vary depending on the neuronal population and brain region being studied [, , , ]. For instance, in the hippocampus, DIP was found to selectively block the D3 receptor-mediated inhibition of GABAA receptor currents in the stratum radiatum of the CA1 region, without affecting those in the stratum oriens []. This highlights the importance of considering the specific brain region and cell types involved when interpreting the effects of DIP.

Q6: What are the limitations of using this compound in research?

A: While a valuable research tool, this compound has limitations. Its effects are not limited to a single receptor type or brain region, demanding careful experimental design and interpretation [, , , ]. Furthermore, as with any peptide, issues of stability, delivery across biological membranes, and potential off-target effects need to be considered [].

Q7: Are there alternative methods to study dynamin-dependent endocytosis besides this compound?

A7: Yes, several alternative methods exist to investigate dynamin-dependent endocytosis, including:

- Pharmacological inhibitors: Dynasore is a small molecule inhibitor of dynamin that acts through a different mechanism than DIP [, ].

- Dominant-negative dynamin mutants: These genetically encoded tools interfere with the function of endogenous dynamin [, ].

Q8: What are the future directions for research involving this compound?

A8: Future research with DIP could focus on:

Q9: How does this compound contribute to our understanding of neurological diseases?

A: By disrupting dynamin-dependent endocytosis, DIP helps researchers understand the role of this process in various neurological diseases. For example, research suggests that impaired AMPA receptor trafficking contributes to synaptic dysfunction in Alzheimer's disease []. DIP allows researchers to explore this connection and potentially identify new therapeutic targets.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。